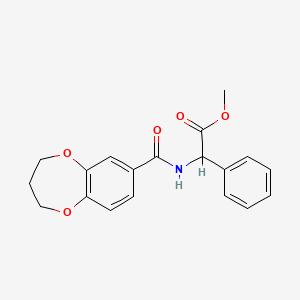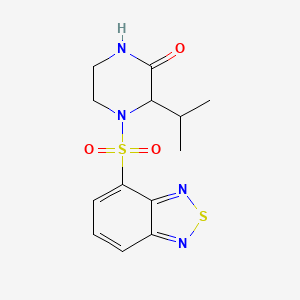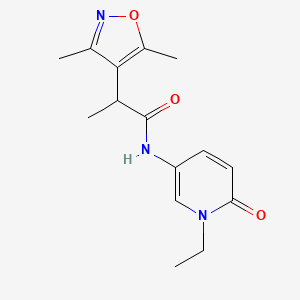
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate, commonly known as MDBP, is a synthetic compound that belongs to the family of psychoactive substances. It is a potent stimulant and has been found to have significant effects on the central nervous system. The compound has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
MDBP exerts its effects on the central nervous system by acting as a potent stimulant. The compound increases the release of dopamine and norepinephrine by inhibiting their reuptake, which leads to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of the corresponding receptors, which produces the stimulant effects of the compound.
Biochemical and Physiological Effects
MDBP has been found to have significant biochemical and physiological effects on the body. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature, which are all characteristic of stimulant drugs. Additionally, the compound has been shown to have significant effects on the reward pathways in the brain, which may contribute to its addictive potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its potency, which makes it an effective tool for studying the effects of stimulant drugs on the central nervous system. Additionally, the compound has a relatively long half-life, which allows for sustained effects over a prolonged period. However, one of the main limitations of using MDBP in laboratory experiments is its potential for abuse, which may limit its use in certain settings.
Direcciones Futuras
There are several future directions for research on MDBP. One area of interest is the potential therapeutic applications of the compound. Studies have shown that MDBP may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other conditions that involve deficits in dopamine and norepinephrine signaling. Additionally, further research is needed to explore the potential risks associated with the use of MDBP, particularly its potential for abuse and addiction. Finally, more studies are needed to explore the potential long-term effects of the compound on the central nervous system and other organ systems.
Métodos De Síntesis
MDBP is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methyl phenylacetate in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
MDBP has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where the compound has been found to have significant effects on the central nervous system. Studies have shown that MDBP can increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention.
Propiedades
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)17(13-6-3-2-4-7-13)20-18(21)14-8-9-15-16(12-14)25-11-5-10-24-15/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPIPADGMSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
